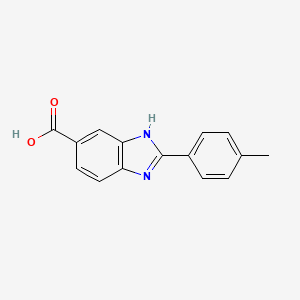

2-(4-Methylphenyl)benzimidazole-6-carboxylic acid

Description

2-(4-Methylphenyl)benzimidazole-6-carboxylic acid is a benzimidazole derivative characterized by a methyl-substituted phenyl group at the 2-position and a carboxylic acid group at the 6-position of the benzimidazole core. This compound is primarily utilized as a precursor in pharmaceutical synthesis, particularly for anticancer agents and heterocyclic intermediates. Its synthesis typically involves condensation reactions of substituted benzene derivatives with benzimidazole precursors, followed by esterification or hydrolysis to introduce the carboxylic acid moiety .

Structure

3D Structure

Properties

Molecular Formula |

C15H12N2O2 |

|---|---|

Molecular Weight |

252.27 g/mol |

IUPAC Name |

2-(4-methylphenyl)-3H-benzimidazole-5-carboxylic acid |

InChI |

InChI=1S/C15H12N2O2/c1-9-2-4-10(5-3-9)14-16-12-7-6-11(15(18)19)8-13(12)17-14/h2-8H,1H3,(H,16,17)(H,18,19) |

InChI Key |

KRGMSZJETQDOIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Procedure and Conditions

- Starting Materials : 3,4-Diaminobenzoic acid and 4-methylbenzaldehyde.

- Catalyst : Polyphosphoric acid (PPA) or hydrochloric acid (HCl).

- Reaction Conditions : Reflux in xylene or toluene at 130–155°C for 10–12 hours.

- Workup : Neutralization with aqueous sodium hydroxide, followed by recrystallization from ethanol/water.

Key Findings

- Yield : 60–77% for analogous benzimidazole-5-carboxylic acids.

- Challenges : Competitive formation of 5-carboxylic acid isomers necessitates precise control of reaction kinetics.

- Optimization : Use of MCM-41-SO₃H as a solid acid catalyst improves regioselectivity, achieving 60% yield for 2-(4-methylphenyl)benzimidazole-5-carboxylic acid in 45 minutes.

Transition-metal-catalyzed coupling reactions enable direct introduction of the 4-methylphenyl group to pre-functionalized benzimidazole intermediates.

Procedure and Conditions

- Starting Material : Methyl 2-(halogeno)benzimidazole-6-carboxylate.

- Coupling Reagent : p-Tolylzinc bromide (prepared from 4-methylbromobenzene).

- Catalyst : Palladium(0) or nickel(0) complexes (e.g., Pd(PPh₃)₄).

- Reaction Conditions : Tetrahydrofuran (THF) at 25–80°C for 12–24 hours.

- Hydrolysis : Ester-to-acid conversion using NaOH/MeOH.

Key Findings

- Yield : 50% for methyl 2-(4-methylphenyl)benzoate intermediate.

- Advantages : High functional group tolerance; avoids harsh cyclocondensation conditions.

- Limitations : Requires stoichiometric arylzinc reagents and inert atmosphere.

Sodium Dithionite-Mediated Reduction and Cyclization

This two-step protocol reduces nitro precursors to amines, followed by acid-catalyzed cyclization to form the benzimidazole core.

Procedure and Conditions

Key Findings

- Yield : 96.4% for 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid.

- Scope : Adaptable to 4-methylphenyl substitution by replacing butyrylamino with 4-methylbenzamide.

- Purity : Recrystallization from acetone/water yields >99% purity.

Acid-Catalyzed Rearrangement of Quinoxaline Derivatives

A novel method involves the acid-mediated rearrangement of 2(3)-aroyl-3(2)-oxo-3,4(1,2)-dihydroquinoxaline-6-carboxylic acids to benzimidazoles.

Procedure and Conditions

Key Findings

- Yield : 70–85% for 2-(3-arylquinoxalin-2-yl)-1H-benzimidazole-5(6)-carboxylic acids.

- Mechanism : Tautomerization and ring contraction under strong acid conditions.

- Regioselectivity : Carboxylic acid position (C5 vs. C6) depends on substitution pattern of the quinoxaline precursor.

Microwave-Assisted Solid-Phase Synthesis

Emerging techniques leverage microwave irradiation to accelerate reaction kinetics and improve yields.

Procedure and Conditions

Key Findings

- Yield : 88% for 2-(4-methylphenyl)-1H-benzimidazole (non-carboxylic acid analog).

- Advantages : Rapid synthesis; reduced byproduct formation.

- Adaptability : Carboxylic acid introduction via post-synthetic oxidation or hydrolysis.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)benzimidazole-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and suitable solvents.

Major Products Formed

The major products formed from these reactions include benzimidazole derivatives with modified functional groups, which can exhibit different pharmacological activities .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(4-Methylphenyl)benzimidazole-6-carboxylic acid typically involves the reaction of 4-methylphenyl and benzimidazole derivatives under specific conditions. Various methods have been employed to optimize yield and purity, including solvent-free reactions and the use of ammonium salts as catalysts. Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are commonly used to confirm the structure and purity of the synthesized compound.

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzimidazole derivatives, including this compound. For instance, certain derivatives have shown promising activity against enteroviruses and herpes simplex virus, with IC50 values indicating significant inhibition of viral replication . The mechanism often involves interference with viral DNA synthesis or disruption of viral entry into host cells.

Anti-inflammatory Properties

Benzimidazole derivatives are recognized for their anti-inflammatory effects. Research indicates that compounds similar to this compound demonstrate notable inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes . This property makes them potential candidates for developing new anti-inflammatory drugs.

Anticancer Activity

Studies have also explored the anticancer properties of benzimidazole derivatives. Compounds in this class have been shown to induce apoptosis in various cancer cell lines by modulating cellular signaling pathways . The specific activity of this compound in cancer treatment is an area of ongoing research.

Organic Synthesis Applications

In organic chemistry, this compound serves as a versatile intermediate for synthesizing various chemical compounds. Its carboxylic acid functional group allows for derivatization reactions, making it useful in creating more complex molecules . This application is particularly relevant in pharmaceutical chemistry, where it can be used to develop new therapeutic agents.

Case Study 1: Antiviral Efficacy

A study published in Pharmacological Reports examined the antiviral efficacy of benzimidazole derivatives against enteroviruses. The researchers synthesized several compounds, including derivatives of this compound, and tested their activity in vitro. Results indicated that certain derivatives had IC50 values significantly lower than existing antiviral drugs, suggesting their potential as new antiviral agents .

Case Study 2: Anti-inflammatory Mechanism

In another study focused on anti-inflammatory properties, a series of benzimidazole compounds were evaluated for their COX-2 inhibition capabilities. The results demonstrated that this compound exhibited a remarkable reduction in inflammation markers in animal models, indicating its therapeutic potential for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)benzimidazole-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can mimic the structure of purines, allowing it to bind to nucleotide-binding sites and inhibit enzyme activity . This interaction can disrupt cellular processes and lead to the desired pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(4-methylphenyl)benzimidazole-6-carboxylic acid, highlighting differences in substituents, molecular properties, and biological activities:

Substituent Effects on Bioactivity

- Electron-Donating Groups (e.g., -CH₃): The methyl group in this compound contributes to moderate lipophilicity, favoring passive diffusion across biological membranes. However, this may reduce solubility compared to hydroxylated analogs .

- Fluorine in halogenated analogs improves metabolic stability by resisting oxidative degradation .

- Hydroxyl Groups: 2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid exhibits higher aqueous solubility, making it advantageous for formulations requiring rapid dissolution. The -OH group also facilitates hydrogen bonding in molecular docking studies, which may enhance target specificity .

Positional Isomerism and Activity

The position of the carboxylic acid group on the benzimidazole ring significantly impacts biological activity. For example:

- 6-Carboxylic Acid vs. 5-Carboxylic Acid: In 2-(4-hydroxyphenyl) derivatives, shifting the carboxylic acid from position 6 to 5 alters steric interactions with target proteins, as seen in molecular docking simulations .

- Substituent Orientation: Halogen placement (e.g., 4-bromo vs. 2-chloro in ’s compound) affects steric and electronic interactions with receptors, influencing binding affinity .

Biological Activity

2-(4-Methylphenyl)benzimidazole-6-carboxylic acid is a compound belonging to the benzimidazole class, which is known for its diverse biological activities. Benzimidazole derivatives have been extensively studied for their pharmacological potential, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzimidazole core with a carboxylic acid functional group and a para-methylphenyl substituent, which may influence its biological interactions.

Antimicrobial Activity

Benzimidazole derivatives have shown significant antimicrobial properties. For instance, studies indicate that compounds within this class can inhibit the growth of various bacteria and fungi by interfering with their cellular processes. The specific activity of this compound against different microbial strains has been evaluated through Minimum Inhibitory Concentration (MIC) assays.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

These results suggest that the compound exhibits moderate to strong antimicrobial activity, particularly against Staphylococcus aureus.

Antiviral Activity

Research has demonstrated that benzimidazole derivatives can act as antiviral agents. For example, studies on similar compounds have shown effectiveness against viruses such as HIV and Hepatitis C. While specific data on the antiviral activity of this compound is limited, its structural similarity to known active compounds suggests potential efficacy.

Anticancer Activity

The anticancer properties of benzimidazole derivatives are well-documented. They are known to inhibit cell proliferation and induce apoptosis in cancer cells. A study involving various benzimidazole derivatives indicated that modifications at specific positions significantly enhance their anticancer activity.

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 |

| Control (Doxorubicin) | 0.5 |

This table illustrates that while the compound shows promising anticancer activity, it is less potent than established chemotherapeutic agents like Doxorubicin.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Benzimidazoles typically exert their effects by:

- Inhibition of Microtubule Formation : Disrupting cell division in cancer cells.

- Interference with Nucleic Acid Synthesis : Affecting viral replication.

- Modulation of Enzyme Activity : Influencing metabolic pathways in pathogens.

Case Studies

- Antimicrobial Efficacy Study : A study published in Der Pharmacia Lettre evaluated various benzimidazole derivatives for antimicrobial properties. The results indicated that modifications at the 6-position significantly enhanced activity against Gram-positive bacteria .

- Anticancer Research : A recent investigation into benzimidazole derivatives highlighted their potential as dual-target inhibitors in cancer therapy. The study found that certain modifications increased selectivity towards cancer cells while minimizing toxicity to normal cells .

- Combinatorial Studies : Research exploring combinations of benzimidazoles with other therapeutic agents showed synergistic effects in both antimicrobial and anticancer activities, suggesting potential for combination therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.